molecular formula C17H15ClN4OS B6427871 1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea CAS No. 2034498-53-6

1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea

Cat. No. B6427871
CAS RN: 2034498-53-6
M. Wt: 358.8 g/mol
InChI Key: DGUUGMOXYJGQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea” is a complex organic molecule that contains several functional groups and structural features. It includes a urea group (-NH-CO-NH-), a pyrazine ring (a six-membered ring with two nitrogen atoms), a thiophene ring (a five-membered ring with one sulfur atom), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the urea group could be introduced through a reaction with an isocyanate . The pyrazine ring could be formed through a cyclization reaction . The thiophene ring could be introduced through a coupling reaction with a thiophene derivative . The chlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The urea group would likely be involved in hydrogen bonding, which could affect the compound’s solubility and reactivity . The pyrazine and thiophene rings are aromatic, which means they are stable and can participate in pi stacking interactions . The chlorine atom on the phenyl ring is an electron-withdrawing group, which could affect the electronic properties of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the urea group could react with a strong acid to form an isocyanate . The pyrazine ring could undergo electrophilic aromatic substitution . The thiophene ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The chlorophenyl group could undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, it might have a relatively high melting point due to the presence of the urea group, which can form strong hydrogen bonds . Its solubility would depend on the balance between its polar (urea group) and nonpolar (aromatic rings) parts .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets through hydrogen bonding (due to the urea group), pi stacking (due to the aromatic rings), or halogen bonding (due to the chlorine atom) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would need to be determined through preclinical and clinical testing .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. It could also involve studying its properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c18-14-3-1-12(2-4-14)9-21-17(23)22-10-15-16(20-7-6-19-15)13-5-8-24-11-13/h1-8,11H,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUUGMOXYJGQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

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